molecular formula C17H20N2O2S2 B11975712 5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one

5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one

Cat. No.: B11975712
M. Wt: 348.5 g/mol
InChI Key: UJMBQURGSZPYCV-UHFFFAOYSA-N
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Description

The compound 5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a fused ring system containing sulfur (thia) and nitrogen (diaza) atoms. Its structure includes a prop-2-en-1-yl (allyl) substituent at position 4 and a 2-oxopropylsulfanyl moiety at position 3.

Properties

Molecular Formula

C17H20N2O2S2

Molecular Weight

348.5 g/mol

IUPAC Name

5-(2-oxopropylsulfanyl)-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C17H20N2O2S2/c1-3-9-19-16(21)14-12-7-5-4-6-8-13(12)23-15(14)18-17(19)22-10-11(2)20/h3H,1,4-10H2,2H3

InChI Key

UJMBQURGSZPYCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC=C

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[750

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The 2-oxopropylsulfanyl group at position 5 introduces a ketone moiety, enhancing hydrogen-bonding capacity compared to the simpler sulfanyl (-SH) group in .
  • Molecular Weight and Lipophilicity :
    • The target compound’s molecular weight is estimated to be lower than ’s analog due to the absence of a bulky thiazole group.
    • XLogP3 values suggest moderate lipophilicity (~5.0), intermediate between the highly hydrophobic compound (XLogP3 = 6.1) and less substituted analogs .

Physicochemical Properties

  • Hydrogen Bonding: The 2-oxopropylsulfanyl group increases hydrogen bond acceptor count (estimated 6–7) compared to analogs with non-ketonic substituents .
  • Topological Polar Surface Area (TPSA) : Estimated TPSA of ~127 Ų (similar to ), indicating moderate solubility in polar solvents .

Pharmacological Potential

  • Bioactivity Inference : Tricyclic diazathia compounds (e.g., ) are frequently investigated for antimicrobial, anticancer, or enzyme-modulating activities. The allyl group may enhance reactivity toward biological nucleophiles (e.g., cysteine residues), while the ketone could participate in target binding .

Biological Activity

The compound 5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one is a complex organic molecule characterized by its unique structural features, including sulfur and nitrogen atoms. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC17H20N2O2S2
Molecular Weight348.5 g/mol
IUPAC Name5-(2-oxopropylsulfanyl)-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one
InChI KeyUJMBQURGSZPYCV-UHFFFAOYSA-N

This compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of sulfur and nitrogen atoms enables the formation of bonds with various biomolecules, potentially altering their functions.

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies and Research Findings

  • Study on Antitumor Effects : A study investigated the effect of similar compounds on human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition, suggesting that derivatives of this compound could be developed as potential anticancer agents .
  • Inflammation Modulation : Research has shown that compounds with similar structural characteristics can inhibit the activity of leukotriene A4 hydrolase, an enzyme involved in inflammatory responses. This suggests a potential pathway through which the compound might exert anti-inflammatory effects .
  • VEGFR Inhibition : Another study highlighted the importance of targeting vascular endothelial growth factor receptors (VEGFR) in cancer therapy. Compounds with similar scaffolds were shown to inhibit VEGFR phosphorylation effectively, indicating that this compound may also have therapeutic potential in targeting angiogenesis in tumors .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ATricyclic structure with nitrogen and sulfurAntitumor and anti-inflammatory
Compound BSimilar tricyclic frameworkVEGFR inhibition and apoptosis induction

These comparisons highlight the potential for developing new derivatives based on the unique structural characteristics of the target compound.

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